1-Naphthalenamine, 2,4-dinitro-
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Overview
Description
1-Naphthalenamine, 2,4-dinitro- is a chemical compound belonging to the family of nitroanilines. It is commonly used in the synthesis of dyes, pigments, and pharmaceuticals. This compound has also been found to exhibit biological activity, making it a subject of interest in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1-Naphthalenamine, 2,4-dinitro- typically involves the nitration of 1-naphthylamine. One common method is the direct nitration of 1-naphthylamine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring .
Industrial production methods often involve a one-step catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions. This method is advantageous due to its high atom economy and reduced environmental impact .
Chemical Reactions Analysis
1-Naphthalenamine, 2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include amino derivatives and other substituted naphthalenes .
Scientific Research Applications
1-Naphthalenamine, 2,4-dinitro- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, 2,4-dinitro- involves its interaction with molecular targets such as tubulin proteins. This interaction inhibits the polymerization of microtubules, which is crucial for cell division and other cellular processes. The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-Naphthalenamine, 2,4-dinitro- can be compared with other nitroaniline derivatives such as:
- 2,4-Dinitro-1-naphthalenamine
- 2-Amino-4-nitro-1-naphthalenamine
- 4-Nitro-N-methylaniline derivatives
These compounds share similar structural features but differ in their functional groups and reactivity. The unique positioning of the nitro groups in 1-Naphthalenamine, 2,4-dinitro- contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dinitronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLUEQYSSXEBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291575 |
Source
|
Record name | 1-Naphthalenamine, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-24-8 |
Source
|
Record name | 2,4-Dinitro-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13029-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenamine, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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